4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine
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Overview
Description
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety linked to a piperazine ring, further connected to a pyrazolopyrimidine core. Its intricate structure contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoropyrimidine Intermediate: The synthesis begins with the preparation of 5-fluoropyrimidine, which can be achieved through the fluorination of a suitable pyrimidine precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Piperazine Coupling: The fluoropyrimidine intermediate is then coupled with piperazine under basic conditions, often using a base like potassium carbonate (K2CO3) in an aprotic solvent such as acetonitrile (CH3CN) at elevated temperatures.
Formation of the Pyrazolopyrimidine Core: The final step involves the cyclization of the coupled intermediate with a suitable pyrazole derivative, typically under reflux conditions in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form N-oxides or reduction reactions to modify the piperazine ring.
Cyclization Reactions: The pyrazolopyrimidine core can participate in further cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions include substituted derivatives, N-oxides, and reduced forms of the original compound, each with potential unique biological activities.
Scientific Research Applications
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Medicine: It has potential therapeutic applications in the treatment of cancer, neurological disorders, and infectious diseases due to its ability to interact with specific molecular targets.
Industry: The compound is utilized in the development of new pharmaceuticals and agrochemicals, as well as in material science for the creation of novel polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to the suppression of cancer cell proliferation, reduction of inflammation, or inhibition of microbial growth, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- Pyrido[2,3-d]pyrimidine derivatives
Uniqueness
4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine stands out due to its unique combination of a fluoropyrimidine moiety with a pyrazolopyrimidine core, which imparts distinct biological activities and enhances its potential as a therapeutic agent. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions further distinguishes it from similar compounds.
Properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN8/c1-21-12-11(8-20-21)13(19-9-18-12)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCDOLPDJPHBSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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